molecular formula C19H18ClFN4OS B11195144 3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

Cat. No.: B11195144
M. Wt: 404.9 g/mol
InChI Key: OXAUVHLNNPPVNV-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a piperidine ring attached to a pyrazole-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine-pyrazole intermediate, followed by the introduction of the thiophene group. The final step involves the coupling of this intermediate with 3-chloro-4-fluorobenzoyl chloride under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or sulfone derivatives, while nucleophilic substitution can result in various substituted benzamides.

Scientific Research Applications

3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro groups can enhance binding affinity and specificity, while the piperidine and pyrazole-thiophene moieties can contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A simpler compound with similar substituents but lacking the piperidine-pyrazole-thiophene moiety.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro groups, but with a thiazole core instead of benzamide.

Uniqueness

3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide is unique due to its complex structure, which combines multiple functional groups and heterocycles. This complexity can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18ClFN4OS

Molecular Weight

404.9 g/mol

IUPAC Name

3-chloro-4-fluoro-N-[1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

InChI

InChI=1S/C19H18ClFN4OS/c20-14-10-12(3-4-15(14)21)19(26)22-13-5-7-25(8-6-13)18-11-16(23-24-18)17-2-1-9-27-17/h1-4,9-11,13H,5-8H2,(H,22,26)(H,23,24)

InChI Key

OXAUVHLNNPPVNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)Cl)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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